![molecular formula C8H10N4O2 B1378271 ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate CAS No. 1384802-61-2](/img/structure/B1378271.png)

ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate

描述

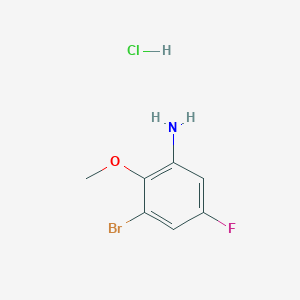

Ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate is a compound with a molecular weight of 194.19 . Its IUPAC name is ethyl 6-amino-1H-imidazo[1,2-b]pyrazole-7-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N4O2/c1-2-14-8(13)5-6(9)11-12-4-3-10-7(5)12/h3-4,10H,2H2,1H3,(H2,9,11) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is known to have a molecular weight of 194.19 . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.科学研究应用

Application in Fluorescence Studies

- Scientific Field: Chemistry, specifically fluorescence studies .

- Summary of the Application: Pyrazolo[1,5-a]pyrimidines-based fluorophores are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .

- Methods of Application: The study involved continuous excitation at 365 nm with a xenon lamp at different times. The normalized fluorescence intensities of the dyes decreased by 89–94%, measured at their maximum wavelength .

- Results or Outcomes: The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Application in Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

- Scientific Field: Organic Chemistry .

- Summary of the Application: Pyrazolopyridines have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

- Methods of Application: The study introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .

- Results or Outcomes: This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

Application in Energetic Materials

- Scientific Field: Material Science .

- Summary of the Application: The study explores heat-resistant explosives that are easy to synthesize, which is a major challenge in the research of energetic materials .

- Methods of Application: Two novel fused-ring energetic compounds, namely 3,6-dinitropyrazolo [1,5-a]pyrimidine-5,7-diamine (4) and 5-amino-3,6-dinitropyrazolo [1,5-a]pyrimidin-7 (4H)-one (5), were synthesized .

- Results or Outcomes: The study resulted in the successful synthesis of these compounds, contributing to the field of energetic materials .

Application in Antitumor Scaffold

- Scientific Field: Medicinal Chemistry .

- Summary of the Application: Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention due to their significant photophysical properties .

- Methods of Application: Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

- Results or Outcomes: The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Application in Organic Light-Emitting Devices

- Scientific Field: Material Science .

- Summary of the Application: Pyrazolo[1,5-a]pyrimidines-based fluorophores have been a major focus of research related to materials science and biological interactions over the past decades . They have been used in organic light-emitting devices .

- Methods of Application: The study involved the use of these compounds in the design of organic light-emitting devices .

- Results or Outcomes: The study found that these compounds display advantages over hydrocarbon-based fluorophores such as synthetic access methodologies that allow structural diversity, heteroatoms (B, N, O or S) that make them potential chelating agents for ions, and better solubility in green solvents .

Application in Ionic or Molecular Sensing

- Scientific Field: Chemistry .

- Summary of the Application: Pyrazolo[1,5-a]pyrimidines-based fluorophores have been used in ionic or molecular sensing .

- Methods of Application: The study involved the use of these compounds in the design of sensors for ions and molecules .

- Results or Outcomes: The study found that these compounds display advantages over hydrocarbon-based fluorophores such as synthetic access methodologies that allow structural diversity, heteroatoms (B, N, O or S) that make them potential chelating agents for ions, and better solubility in green solvents .

安全和危害

未来方向

属性

IUPAC Name |

ethyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-2-14-8(13)5-6(9)11-12-4-3-10-7(5)12/h3-4,11H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALQTERRXJWWGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN2C1=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate | |

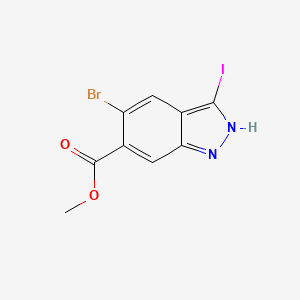

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1378200.png)

![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B1378205.png)